![molecular formula C9H8N2O2 B1370956 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone CAS No. 1082041-98-2](/img/structure/B1370956.png)
1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone
Descripción general
Descripción
The compound “1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone” is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities .
Synthesis Analysis
Various synthetic routes for pyrrolopyrazine derivatives have been reported, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Aplicaciones Científicas De Investigación
Drug Discovery: VEGFR-2 Inhibitors
1-Acetyl-5-hydroxy-7-azaindole: is utilized in the synthesis of potent VEGFR-2 inhibitors . These inhibitors play a crucial role in the regulation of angiogenesis, the process by which new blood vessels form from pre-existing vessels. This is particularly important in cancer therapy, as the inhibition of VEGFR-2 can potentially reduce the growth and spread of tumors by cutting off their blood supply .
Antitumor Activity: BCL-2 Inhibition
This compound has been identified as an intermediate in the synthesis of Venetoclax , a potent and selective BCL-2 inhibitor . BCL-2 is a protein that prevents apoptosis, or programmed cell death, which is a common mechanism by which cancer cells survive. By inhibiting BCL-2, Venetoclax promotes the death of cancer cells, thereby exhibiting potent antitumor activity .
Cancer Cell Migration and Invasion Studies
The compound has been evaluated for its effects on the migration and invasion abilities of cancer cells, specifically the 4T1 cell line . Through transwell chamber assays, researchers can assess how modifications to the compound affect these crucial aspects of cancer progression .
Material Science: Organic Synthesis Intermediate
1-Acetyl-5-hydroxy-7-azaindole: serves as a versatile intermediate in organic synthesis. Its unique structure is valuable for creating complex molecules that can be used in material science, particularly in the development of new polymers or small molecules with specific physical properties.
Biological Studies: Enzyme Interaction
Due to its distinctive molecular structure, this compound is also used in biological studies to understand enzyme interactions. It can act as a substrate or inhibitor for various enzymes, helping to elucidate their mechanisms of action and influence on biological pathways.
Cold-Chain Transportation Studies
The compound’s stability under cold-chain transportation conditions is of interest, particularly for pharmaceutical applications where maintaining the integrity of chemical compounds during shipping is crucial. Studies focus on its stability and reactivity at low temperatures .
Mecanismo De Acción
Target of Action
The primary target of 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It inhibits the activation of the FGFR signaling pathway, which is often abnormally activated due to amplification, fusion, or missense mutations in the exon of FGFR family members .
Biochemical Pathways
The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of the receptor results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It’s worth noting that the fgfr signaling pathway, which this compound targets, is an important and proven target for cancer therapeutics . Therefore, the compound’s action, efficacy, and stability could be influenced by factors such as the presence of fibroblast growth factors and the expression levels of FGFR isoforms in the environment.
Propiedades
IUPAC Name |
1-(5-hydroxypyrrolo[2,3-b]pyridin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6(12)11-3-2-7-4-8(13)5-10-9(7)11/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKXTWKGFGLLEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC(=CN=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650591 | |
| Record name | 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone | |
CAS RN |
1082041-98-2 | |
| Record name | 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(2-chloropyrimidin-4-yl)(methyl)amino]acetate](/img/structure/B1370873.png)
![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1370874.png)



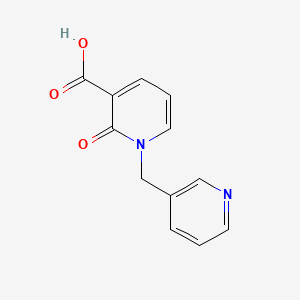

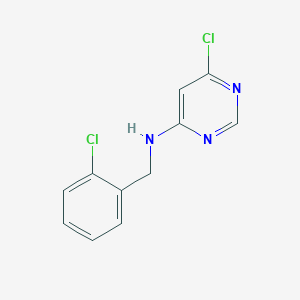
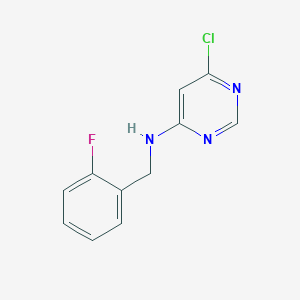

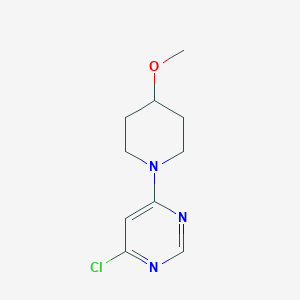
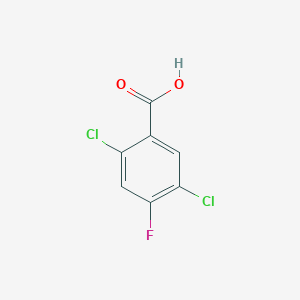
![1-[(Propylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370897.png)
![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-4-carboxylic acid](/img/structure/B1370898.png)